Apitolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Apitolisib functions as a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR). PI3K is a signaling molecule that activates mTOR, which plays a crucial role in regulating cell growth, metabolism, and survival. By inhibiting both PI3K and mTOR, Apitolisib disrupts these processes and can potentially hinder cancer cell proliferation [1].

Source

Research Focus on Specific Cancers

Apitolisib is being actively investigated in clinical trials for various cancers with alterations in the PI3K/mTOR pathway. Some prominent areas of research include:

- Breast Cancer: Studies explore Apitolisib's efficacy in treating hormone receptor-positive, HER2-negative breast cancer, particularly in patients with mutations in the PIK3CA gene, a key component of the PI3K pathway [2].

Source

- Colorectal Cancer: Research examines Apitolisib's potential in combination with other therapies for advanced colorectal cancer with specific mutations [3].

Source

- Other Cancers: Apitolisib is also being investigated in other malignancies like lung cancer, endometrial cancer, and certain lymphomas to assess its effectiveness in targeting the PI3K/mTOR pathway in these contexts [4].

Source

Understanding Drug Resistance

A critical aspect of Apitolisib research involves understanding and overcoming mechanisms of resistance that cancer cells can develop. Scientists are investigating these resistance mechanisms and exploring strategies to improve Apitolisib's efficacy, either alone or in combination with other drugs [5].

Source

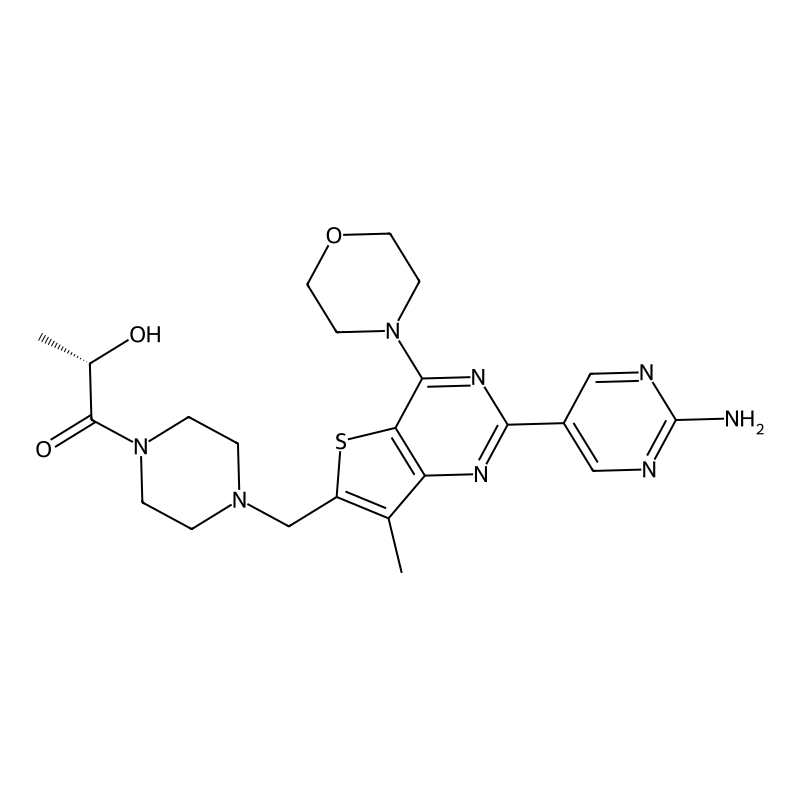

Apitolisib, also known as GDC-0980, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It is characterized by the chemical formula C23H30N8O3S and has an average molecular weight of approximately 498.601 g/mol. The compound features a complex structure, which includes a thiophene ring fused to a pyrimidine ring, contributing to its biological activity against various cancer types .

Apitolisib functions primarily through the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cell growth, survival, and proliferation. It exerts its effects by binding to the active sites of PI3K and mTOR kinases, thereby blocking their activity. This inhibition leads to decreased phosphorylation of downstream targets such as AKT and S6 ribosomal protein, ultimately resulting in reduced cell growth and induction of apoptosis in cancer cells .

The biological activity of Apitolisib has been extensively studied, particularly in relation to its anti-tumor effects. It has demonstrated significant cytotoxicity against various cancer cell lines, including those from breast, prostate, and lung cancers. In vitro studies have shown that Apitolisib induces apoptosis in glioblastoma cells by disrupting the PI3K/AKT/mTOR signaling cascade. The compound has also exhibited a dose-dependent response in inhibiting tumor growth in xenograft models .

The synthesis of Apitolisib involves multi-step organic reactions that typically include the formation of the thiophene-pyrimidine core followed by various functional group modifications. Specific synthetic routes have been optimized to enhance yield and purity, focusing on the incorporation of the morpholine and piperazine moieties that are critical for its biological activity. Detailed methodologies can be found in scientific literature discussing its development .

Apitolisib is primarily being explored for its therapeutic potential in oncology. It has been evaluated in clinical trials for treating advanced solid tumors and hematological malignancies. The dual inhibition mechanism allows it to target multiple pathways involved in tumor progression, making it a promising candidate for combination therapies aimed at overcoming resistance to existing treatments . Additionally, it may have applications in other diseases characterized by dysregulated PI3K/mTOR signaling.

Interaction studies have highlighted the pharmacokinetic profile of Apitolisib, showing dose-proportional absorption with notable on-target toxicities at higher doses. Common adverse effects observed include hyperglycemia, rash, and liver dysfunction. These interactions underscore the importance of monitoring during clinical use to manage potential side effects effectively . Furthermore, studies indicate that Apitolisib can modulate immune responses by affecting leukocyte migration and activation .

Several compounds share structural or functional similarities with Apitolisib. Here are some notable examples:

| Compound Name | Type | Key Features |

|---|---|---|

| BEZ-235 | Dual PI3K/mTOR Inhibitor | Similar mechanism but different structural properties |

| SF1126 | Dual PI3K/mTOR Inhibitor | Targets similar pathways with distinct pharmacokinetics |

| BGT226 | Dual PI3K/mTOR Inhibitor | Shares anti-tumor activity but varies in specificity |

| XL765 | Dual PI3K/mTOR Inhibitor | Exhibits unique dosing regimens compared to Apitolisib |

| PF-04691502 | Dual PI3K/mTOR Inhibitor | Investigated for similar cancer types but different efficacy profiles |

Apitolisib stands out due to its unique structural characteristics and its specific binding affinity across various class I phosphatidylinositol 3-kinase isoforms (IC50 values: 5 nM for PI3Kα, 27 nM for PI3Kβ, 14 nM for PI3Kγ, and 7 nM for PI3Kδ) alongside an inhibition constant of 17.3 nM for mTOR kinase . This profile contributes to its potential effectiveness against tumors with specific genetic alterations such as mutations in the PI3K pathway.

The development of apitolisib synthesis involved multiple strategic approaches, progressing from initial enabling processes to optimized manufacturing routes. Genentech researchers employed a systematic approach to process development, implementing both first-generation and second-generation synthetic strategies to support the compound's progression from preclinical studies to clinical trials [2].

First-Generation Enabling Process

The initial synthetic strategy, referred to as the first-generation route, was specifically designed as an enabling process to produce multikilogram quantities of active pharmaceutical ingredient for Good Laboratory Practice studies and initial Good Manufacturing Practice production [2]. This approach prioritized rapid material availability over process optimization, allowing for timely support of preclinical development activities.

Second-Generation Improved Process

As apitolisib advanced to late-stage development, a second-generation route was developed with enhanced efficiency and improved safety profiles [2]. This optimized process addressed limitations identified in the first-generation approach, focusing on scalability, cost-effectiveness, and environmental considerations essential for commercial manufacturing.

Protecting-Group-Free Synthesis Development

A particularly notable achievement in apitolisib process development was the creation of a practical, protecting-group-free synthesis [2]. This approach significantly simplified the synthetic sequence by eliminating the need for protective group installation and removal steps, thereby reducing both the number of synthetic operations and the overall process complexity. The protecting-group-free strategy not only improved atom economy but also reduced waste generation and manufacturing costs.

Key Intermediates and Precursors

The synthesis of apitolisib relies on several critical intermediates that form the structural backbone of the final compound. The thienopyrimidine core represents the central pharmacophore, requiring careful construction to ensure proper substitution patterns and regioselectivity [3] [2].

Thienopyrimidine Core Formation

The construction of the thienopyrimidine heterocyclic system begins with the formation of 2,4-dichlorothieno[3,2-d]pyrimidine, a key intermediate that serves as the foundation for subsequent substitution reactions [4] [5]. This intermediate is typically prepared through cyclization reactions involving thiophene derivatives and pyrimidine precursors, requiring careful control of reaction conditions to achieve the desired regioisomer.

Morpholine-Substituted Intermediates

The introduction of the morpholine moiety occurs through nucleophilic aromatic substitution, generating 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine as an important synthetic intermediate [6] [7]. This transformation requires optimization of reaction conditions to ensure complete conversion while minimizing side product formation. The morpholine substitution is crucial for biological activity, as this structural element contributes significantly to the compound's binding affinity and selectivity for its target kinases.

Aminopyrimidine Incorporation

The 2-aminopyrimidine-5-yl substituent represents another critical structural component that enhances the compound's mammalian target of rapamycin inhibitory activity [3]. This substitution typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling with appropriate boronic acid derivatives, requiring palladium catalysis and careful optimization of reaction parameters.

Piperazine Amide Side Chain

The final assembly involves the introduction of the piperazine amide side chain, which contains the (2S)-2-hydroxypropan-1-one moiety [2]. This step requires stereoselective synthesis to ensure the correct stereochemistry at the hydroxyl-bearing carbon center, as this configuration is essential for optimal biological activity.

Process Chemistry Considerations

The manufacturing process for apitolisib involves numerous chemical transformations that require careful optimization and control to ensure consistent product quality and yield. Process chemistry considerations encompass reaction conditions, catalyst selection, solvent systems, and operational parameters that directly impact the success of large-scale production.

Temperature Control and Heat Management

Many reactions in the apitolisib synthesis are highly exothermic, particularly those involving phosphorus oxychloride chlorination reactions [8] [9]. Effective temperature control systems are essential to maintain reaction selectivity and prevent thermal decomposition of sensitive intermediates. Temperature ranges typically span from ambient conditions to 120°C for various cyclization and coupling reactions, requiring robust heating and cooling capabilities in manufacturing equipment.

Solvent Selection and Optimization

Solvent choice significantly impacts reaction efficiency, product quality, and environmental considerations. Common solvents employed in apitolisib synthesis include dimethylformamide, acetonitrile, and dichloroethane, each selected based on solubility requirements, reaction kinetics, and downstream processing considerations [10] [6]. Solvent recovery and recycling systems are implemented to reduce operational costs and minimize environmental impact.

Catalyst Systems and Loading

Palladium-catalyzed cross-coupling reactions play a crucial role in apitolisib synthesis, requiring optimization of catalyst loading, ligand selection, and reaction conditions [10] [7]. Typical catalyst loadings range from 10 mole percent for initial development to optimized levels that balance reaction efficiency with cost considerations. Catalyst recovery and recycling strategies are implemented where feasible to improve process economics.

pH Control and Basic Conditions

Many synthetic transformations require carefully controlled basic conditions, typically employing bases such as potassium carbonate or cesium carbonate [10] [11]. pH monitoring and control systems ensure optimal reaction environments while preventing base-catalyzed side reactions that could compromise product quality or yield.

Analytical Methods for Quality Control

Comprehensive analytical methods are essential for ensuring the quality, purity, and consistency of apitolisib throughout the manufacturing process. These methods encompass both in-process monitoring and final product release testing, providing critical data for process control and regulatory compliance.

Liquid Chromatography-Mass Spectrometry Methods

Liquid chromatography-tandem mass spectrometry represents the gold standard for apitolisib quantitative analysis, providing exceptional sensitivity and selectivity [9] [8]. The method utilizes reverse-phase chromatography on specialized columns such as Metasil AQ, coupled with triple quadrupole mass spectrometry operating in positive electrospray ionization mode. Multiple reaction monitoring transitions are employed, specifically monitoring the transition from molecular ion at m/z 499.3 to fragment ion at m/z 341.1 for apitolisib quantification [9].

Validation parameters for the LC-MS/MS method demonstrate excellent performance characteristics, with calibration ranges spanning 0.0500 to 25.0 nanograms per milliliter for human plasma analysis [8]. Within-run relative standard deviation values range from 0.4 to 3.9 percent, while accuracy measurements fall between 96.1 and 106.7 percent of nominal values, indicating exceptional precision and accuracy suitable for regulatory submissions and commercial manufacturing support.

High-Performance Liquid Chromatography for Purity Analysis

Scale-up Challenges and Solutions

The transition from laboratory-scale synthesis to commercial manufacturing presents numerous challenges that require innovative solutions and careful engineering to ensure successful implementation. Scale-up considerations for apitolisib encompass equipment design, process safety, environmental compliance, and economic optimization.

Heat Generation and Temperature Control

Exothermic reactions present significant challenges during scale-up, particularly the phosphorus oxychloride chlorination steps that generate substantial heat [4] [5]. Solutions include implementation of advanced process control systems with real-time temperature monitoring, enhanced heat exchange capabilities through reactor jacket design, and controlled reagent addition rates to manage heat generation. Temperature control strategies ensure reaction selectivity while preventing thermal decomposition that could compromise product quality or create safety hazards.

Equipment Material Compatibility

The corrosive nature of certain reagents, particularly under acidic conditions, requires careful selection of equipment materials to prevent degradation and contamination [2]. Stainless steel grades with enhanced corrosion resistance, specialized coatings, and alternative materials such as glass-lined reactors are employed where appropriate. Regular inspection and maintenance protocols ensure equipment integrity throughout the manufacturing campaign lifecycle.

Environmental Compliance and Waste Minimization

Green chemistry principles are integrated into process design to minimize environmental impact and reduce waste generation [2]. Solvent recovery systems enable recycling of valuable solvents, reducing both operational costs and environmental burden. Waste stream management protocols ensure proper treatment and disposal of byproducts while maximizing material recovery where feasible.

Batch-to-Batch Reproducibility

Statistical process control methods are implemented to ensure consistent product quality across manufacturing batches [12]. These systems monitor critical process parameters, intermediate quality attributes, and final product specifications to identify trends and implement corrective actions before quality deviations occur. Vendor qualification programs ensure consistent quality of incoming raw materials and reagents that could impact product quality.

Economic Optimization

The second-generation synthetic route incorporates numerous improvements designed to enhance process economics while maintaining product quality [2]. These optimizations include reduced synthetic complexity through protecting-group-free strategies, improved yields through reaction optimization, and enhanced throughput through process intensification techniques. Cost-benefit analyses guide decision-making regarding process improvements and capital investments required for commercial implementation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

Other

MTOR [HSA:2475] [KO:K07203]

Other CAS

Wikipedia

Dates

2: Salphati L, Pang J, Plise EG, Lee LB, Olivero AG, Prior WW, Sampath D, Wong S, Zhang X. Preclinical assessment of the absorption and disposition of the phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor GDC-0980 and prediction of its pharmacokinetics and efficacy in human. Drug Metab Dispos. 2012 Sep;40(9):1785-96. doi: 10.1124/dmd.112.046052. Epub 2012 Jun 13. PubMed PMID: 22696419.

3: Wallin JJ, Edgar KA, Guan J, Berry M, Prior WW, Lee L, Lesnick JD, Lewis C, Nonomiya J, Pang J, Salphati L, Olivero AG, Sutherlin DP, O'Brien C, Spoerke JM, Patel S, Lensun L, Kassees R, Ross L, Lackner MR, Sampath D, Belvin M, Friedman LS. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Mol Cancer Ther. 2011 Dec;10(12):2426-36. doi: 10.1158/1535-7163.MCT-11-0446. Epub 2011 Oct 13. PubMed PMID: 21998291.

4: Sutherlin DP, Bao L, Berry M, Castanedo G, Chuckowree I, Dotson J, Folks A, Friedman L, Goldsmith R, Gunzner J, Heffron T, Lesnick J, Lewis C, Mathieu S, Murray J, Nonomiya J, Pang J, Pegg N, Prior WW, Rouge L, Salphati L, Sampath D, Tian Q, Tsui V, Wan NC, Wang S, Wei B, Wiesmann C, Wu P, Zhu BY, Olivero A. Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. J Med Chem. 2011 Nov 10;54(21):7579-87. doi: 10.1021/jm2009327. Epub 2011 Oct 7. PubMed PMID: 21981714.